2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline
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Overview
Description
2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline is a complex organic compound characterized by the presence of dichlorobenzyl and nitromethyl groups attached to a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline typically involves multiple steps, starting with the preparation of the 2,6-dichlorobenzyl precursor This precursor can be synthesized through the chlorination of benzyl compounds under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitromethyl group can be reduced to an amine group under appropriate conditions.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The nitromethyl group can participate in redox reactions, while the dichlorobenzyl group can interact with biological membranes and proteins. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorobenzyl chloride
- 2,6-Dichlorobenzoyl chloride
- N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine
Uniqueness
2-(2,6-Dichlorobenzyl)-1-(nitromethyl)-1,2-dihydroisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1-(nitromethyl)-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-15-6-3-7-16(19)14(15)10-20-9-8-12-4-1-2-5-13(12)17(20)11-21(22)23/h1-9,17H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWVHONZSNOENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)CC3=C(C=CC=C3Cl)Cl)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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